1-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride

Description

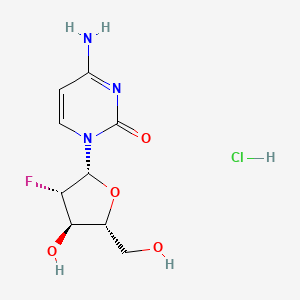

1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine Hydrochloride is a fluorinated nucleoside analog characterized by a 2'-fluoro substitution on the β-D-arabinofuranosyl sugar moiety. This structural modification enhances its metabolic stability and selectivity for enzymes involved in nucleotide metabolism, such as deoxycytidine kinase (dCK), which phosphorylates the compound into its active triphosphate form . The compound has been investigated for its role in cancer therapy and as a positron emission tomography (PET) imaging probe, particularly when labeled with fluorine-18 ([¹⁸F]FAC), to stratify patients for nucleoside analog chemotherapy . Its mechanism involves incorporation into DNA or RNA, leading to chain termination or interference with replication, depending on the target enzyme’s specificity .

Properties

Molecular Formula |

C9H13ClFN3O4 |

|---|---|

Molecular Weight |

281.67 g/mol |

IUPAC Name |

4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C9H12FN3O4.ClH/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H/t4-,6+,7-,8-;/m1./s1 |

InChI Key |

AOHUNXMLBSSCKF-NKCNMFRMSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F.Cl |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Chemical Synthesis

A practical and scalable synthetic route was reported involving seven steps starting from 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose. Key highlights include:

- Fluorination Step: Potassium fluoride in acetamide is used to introduce fluorine at the 2' position efficiently.

- Periodate Oxidation: Conversion of 6-O-benzoyl-3-deoxy-3-fluoro-D-glucofuranose into 5-O-benzoyl-2-deoxy-2-fluoro-3-O-formyl-D-arabinofuranose.

- Coupling with Cytosine: The fluorinated sugar intermediate is coupled with cytosine to form the nucleoside.

- Yield and Purity: This method yields good overall product amounts without generating undesirable isomeric intermediates, making it suitable for large-scale synthesis.

Another approach involves the preparation of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide as an activated sugar intermediate, which is then reacted with silylated cytosine derivatives. This method includes:

- Bromination of the protected sugar.

- Nucleophilic substitution with silylated cytosine under reflux.

- Deprotection with aqueous ammonia to yield the target nucleoside.

- Purification by flash chromatography to achieve high purity and yield (up to 75% in deprotection step).

Radiochemical Synthesis for PET Applications

For the synthesis of the radiolabeled analog 1-(2'-deoxy-2'-[^18F]fluoro-β-D-arabinofuranosyl)cytosine, which is used as a PET tracer, the following method has been developed:

- Late-Stage Radiofluorination: To address the short half-life of ^18F (110 minutes), late-stage introduction of the radiolabel is preferred to improve yield and reproducibility.

- Fluorination Precursor: Rational design of a precursor with improved reactivity and stability at elevated temperatures minimizes side products such as anhydro derivatives.

- Radiochemical Yields: Typical radiochemical yields range from 4.3% to 5.5% (decay-corrected), with purities ≥98% and specific activities ≥63 GBq/μmol.

- Synthesis Time: Approximately 168 minutes from end of bombardment to final product.

One-Pot Automated Synthesis

A one-pot synthesis method has been patented for synthesizing 2'-deoxy-2'-[^18F]fluoro-5-substituted-1-β-D-arabinofuranosyl-cytosine compounds, which can be adapted for the target compound:

- Radiolabeling of Sugar Precursor: The sugar is radiolabeled with ^18F.

- Coupling Reaction: The ^18F-labeled sugar is reacted with silylated cytosine in the presence of a Friedel-Crafts catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) and hexamethyldisilazane (HMDS).

- Hydrolysis and Purification: Protecting groups are hydrolyzed, and the product is purified, typically by HPLC.

- Automation: The process is compatible with fully automated cGMP-compliant radiosynthesis modules, facilitating clinical-grade production.

- Optimization: Removal of inorganic bases by silica cartridge improves specific activity and anomeric ratio, reducing side reactions.

- The preparation of 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine Hydrochloride involves sophisticated synthetic strategies balancing yield, purity, and scalability.

- Classical chemical synthesis methods provide robust routes for non-radioactive compound production with good yields and minimal side products.

- Radiochemical syntheses for PET applications emphasize late-stage fluorination to cope with the short half-life of ^18F, achieving high purity but moderate yields.

- The development of one-pot automated synthesis methods represents a significant advancement, enabling cGMP-compliant production suitable for clinical use.

- Optimization of reaction conditions, such as removal of inorganic bases and use of Friedel-Crafts catalysts, enhances yield, purity, and specific activity in radiochemical synthesis.

- Overall, the choice of preparation method depends on the intended application—bulk chemical synthesis versus radiolabeled tracer production—with each method offering distinct advantages.

Chemical Reactions Analysis

1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride undergoes several types of chemical reactions:

Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cytosine moiety.

Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed.

Common reagents used in these reactions include dichloromethane, carbon tetrachloride, pyridine, and N,N-dimethylformamide . Major products formed from these reactions include various modified nucleosides and nucleotides .

Scientific Research Applications

1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.

Biology: The compound is used in studies of DNA and RNA structure and function.

Medicine: It has shown promise as an antiviral and anticancer agent.

Industry: The compound is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride involves its incorporation into DNA and RNA. Once incorporated, it disrupts the normal function of these nucleic acids, leading to the inhibition of DNA synthesis and cell death. The compound targets deoxycytidine kinase (dCK), a key enzyme in the deoxyribonucleoside salvage pathway . This enzyme converts the compound into its active triphosphate form, which is then incorporated into DNA and RNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine Hydrochloride with structurally or functionally related nucleoside analogs:

Detailed Research Findings

Structural and Functional Advantages

- Fluorine Substitution: The 2'-fluoro group in 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine Hydrochloride confers resistance to enzymatic deamination compared to cytarabine, which lacks this modification and is rapidly metabolized . This stability enhances its bioavailability and intracellular retention .

- PET Imaging Utility: The [¹⁸F]FAC variant enables non-invasive visualization of dCK activity, a critical enzyme in nucleoside analog activation. This contrasts with gemcitabine, which lacks an imaging counterpart but shares dCK dependency .

Pharmacokinetic and Metabolic Profiles

- Plasma Kinetics: In human trials, 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine Hydrochloride demonstrated linear pharmacokinetics with a lower limit of quantification (LLOQ) of 10 ng/mL for FAU and 2 ng/mL for its active metabolite FMAU. Recovery rates from plasma were consistent (59.5–77.9%) despite ion suppression effects .

- Metabolic Conversion : FAU is metabolized to FMAU via methylation, a pathway absent in cytarabine, which is deaminated to an inactive form .

Clinical and Preclinical Efficacy

- Cancer Therapy Stratification : [¹⁸F]FAC PET imaging successfully predicted response to gemcitabine in murine models by quantifying dCK activity, a biomarker for nucleoside analog efficacy .

- Comparative Cytotoxicity: In pancreatic cancer models, 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine Hydrochloride showed comparable tumor suppression to gemcitabine but with distinct pharmacokinetic profiles, suggesting complementary therapeutic niches .

Limitations and Challenges

- Ion Suppression : Plasma matrix effects caused 16.7–20.1% ion suppression for FAU and 56.3–64.9% for FMAU, necessitating robust bioanalytical validation for accurate quantification .

- Species Specificity : FIAU’s reliance on bacterial thymidine kinase limits its utility to infections like tuberculosis, whereas FAC’s broader dCK dependency applies to mammalian cancers .

Biological Activity

1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine hydrochloride, commonly referred to as 2'-FANA-C, is a nucleoside analog with significant biological activity, particularly in the field of oncology. Its structural modification enhances its pharmacological properties, making it a subject of interest in cancer therapy and antiviral research.

- Chemical Formula : C₉H₁₄ClN₃O₅

- Molecular Weight : 279.68 g/mol

- CAS Number : 69-74-9

- Appearance : White to off-white crystalline powder

The biological activity of 2'-FANA-C is primarily attributed to its ability to inhibit DNA synthesis. This compound acts as a selective inhibitor of DNA polymerases, leading to:

- Inhibition of DNA replication : 2'-FANA-C is phosphorylated to its active triphosphate form, which gets incorporated into DNA strands, disrupting normal replication processes.

- Induction of apoptosis : The incorporation of 2'-FANA-C into DNA leads to the formation of cleavage complexes with topoisomerase I, resulting in DNA fragmentation and subsequent cell death through apoptotic pathways .

Anticancer Activity

Research has demonstrated that 2'-FANA-C exhibits potent cytotoxic effects against various cancer cell lines. It has shown effectiveness particularly in:

- Acute Myeloid Leukemia (AML) : Studies indicate that 2'-FANA-C can down-regulate deoxycytidine kinase in AML cells, inhibiting the phosphorylation of deoxyribonucleosides essential for DNA synthesis .

Antiviral Activity

In addition to its anticancer properties, 2'-FANA-C has been explored for its antiviral potential. It has been shown to exhibit activity against certain viral infections by interfering with viral replication mechanisms.

Study on Cytotoxicity in Pancreatic Cancer Cells

A study conducted on pancreatic cancer cell lines (MiaPaCa-2, PANC-1) revealed that treatment with 2'-FANA-C resulted in significant inhibition of cell proliferation and migration compared to standard chemotherapy agents like Gemcitabine and 5-Fluorouracil (5-FU). The results indicated:

- Higher cytotoxicity : The IC50 values for 2'-FANA-C were significantly lower than those for Gemcitabine and 5-FU, suggesting enhanced efficacy.

Mechanistic Insights

The mechanism by which 2'-FANA-C induces apoptosis involves the activation of the PKC signaling pathway, which is crucial for the apoptotic process in cancer cells. This pathway's activation leads to increased expression of pro-apoptotic factors such as BAX and p53, further promoting cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine Hydrochloride?

- Methodology : The compound can be synthesized via organic chemical synthesis using intermediates such as 1-(2'-cyano-2'-deoxy-β-D-arabinofuranosyl)-N4-acetylcytosine (compound (2)) or 1-(2'-cyano-2'-deoxy-β-D-arabinofuranosyl)cytosine (compound (3)) as starting materials. A key step involves deprotection using 1% hydrochloric acid-methanol under mild conditions (room temperature, 1 hour) to yield the monohydrochloride form . For fluorinated derivatives, fluorination with potassium fluoride (KF) in acetamide is critical to avoid isomerization and improve yield .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodology : Crystalline forms of the compound exhibit enhanced stability. Storage in a dry, temperature-controlled environment (2–8°C) is recommended. Purity can be monitored using HPLC to track degradation products (e.g., total analogues <0.5% after 6 months) . For solutions, avoid prolonged exposure to acidic or basic conditions to prevent hydrolysis of the arabinofuranosyl moiety .

Q. What analytical techniques are essential for structural validation?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the β-D-arabinofuranosyl configuration and fluorine substitution. X-ray crystallography is critical for resolving crystal polymorphism, particularly for anti-tumor agent formulations . Mass spectrometry (LC-MS) ensures molecular weight accuracy and detects impurities .

Advanced Research Questions

Q. How can researchers optimize radiosynthesis for [¹⁸F]-labeled derivatives in PET imaging studies?

- Methodology : Automated synthesis modules with triflate precursors (e.g., TMSOTf catalysis) improve fluorination efficiency. For example, 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl)cytosine ([¹⁸F]-FAC) requires strict anhydrous conditions and purification via semi-preparative HPLC to achieve radiochemical purity >95% . Optimize reaction time (<30 minutes) to minimize radiolysis .

Q. How to resolve contradictions in reported biological activity across in vitro and in vivo models?

- Methodology : Cross-validate cytotoxicity assays (e.g., IC₅₀) using standardized cell lines (e.g., leukemia HL-60) and control nucleosides (e.g., gemcitabine). For in vivo studies, account for pharmacokinetic variables (e.g., plasma half-life, tissue distribution) by using isotopic tracing ([³H]-labeling) or LC-MS/MS quantification . Differences in activity may arise from variations in thymidine kinase-1 (TK1) expression, which activates the prodrug .

Q. What strategies mitigate isomer formation during fluorination or glycosylation steps?

- Methodology : Use regioselective protecting groups (e.g., benzoyl at C3/C5) to direct fluorination at C2. For glycosylation, trimethylsilyl triflate (TMSOTf) enhances β-selectivity by stabilizing oxocarbenium intermediates. Monitor reaction progress with TLC or in situ IR spectroscopy to halt reactions before isomerization occurs .

Q. How to design experiments to assess the impact of fluorine substitution on DNA incorporation kinetics?

- Methodology : Compare incorporation rates of fluorinated vs. non-fluorinated nucleosides using polymerase assays (e.g., Taq DNA polymerase) with fluorescently labeled primers. Molecular dynamics simulations can model steric effects of the 2'-fluoro group on base-pairing . For cellular uptake, use competitive inhibition assays with nucleoside transport inhibitors (e.g., dipyridamole) .

Methodological Considerations for Data Contradictions

- Example : Discrepancies in cytotoxicity data may arise from impurities in synthesis (e.g., α-anomers). Implement orthogonal purification (e.g., ion-exchange chromatography followed by recrystallization) and validate purity via ¹⁹F NMR .

- Example : Inconsistent in vivo efficacy could stem from metabolic instability. Use deuterated analogs or prodrug formulations (e.g., 4-N-alkoxycarbonyl derivatives) to prolong half-life .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.